molecular formula C16H22N4O2S B5338867 2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide

2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide

Cat. No.: B5338867
M. Wt: 334.4 g/mol
InChI Key: YJLJBSBSIXHSOB-UHFFFAOYSA-N
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Description

2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide, also known as ETPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETPTA is a thioamide derivative of 1,2,4-triazole and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes or by binding to specific receptors. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the growth of fungal and bacterial cells by disrupting the cell membrane.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to inhibit the growth of fungal and bacterial cells by disrupting the cell membrane. In vivo studies have shown that this compound can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, this compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for 2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide research. One direction is to investigate its potential as a plant growth regulator and fungicide. Another direction is to optimize the synthesis of this compound to improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been synthesized using different methods, including the reaction of 4-propyl-5-ethyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methoxyphenyl)acetamide in the presence of a base or by the reaction of 4-propyl-5-ethyl-4H-1,2,4-triazole-3-thiol with N-(2-methoxyphenyl)acetamide in the presence of a base and a dehydrating agent. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In agriculture, this compound has been tested for its potential as a plant growth regulator and fungicide. In material science, this compound has been used as a ligand in the synthesis of metal complexes.

Properties

IUPAC Name

2-[(5-ethyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-10-20-14(5-2)18-19-16(20)23-11-15(21)17-12-8-6-7-9-13(12)22-3/h6-9H,4-5,10-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLJBSBSIXHSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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